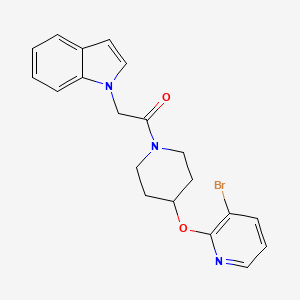

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Descripción

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a bromopyridine moiety, a piperidine ring, and an indole group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Propiedades

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c21-17-5-3-10-22-20(17)26-16-8-12-23(13-9-16)19(25)14-24-11-7-15-4-1-2-6-18(15)24/h1-7,10-11,16H,8-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSHSZIQBZNKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the bromopyridine intermediate: This step involves the bromination of pyridine to obtain 3-bromopyridine.

Coupling with piperidine: The 3-bromopyridine is then reacted with piperidine under basic conditions to form the 3-bromopyridin-2-yl)piperidine intermediate.

Introduction of the indole group: The final step involves the coupling of the (3-bromopyridin-2-yl)piperidine intermediate with an indole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Substitution Reactions at the Bromopyridine Moiety

The 3-bromopyridine group is highly reactive in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the bromine atom.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Sodium methoxide (MeONa) in DMF, 80°C | Methoxy derivative | 72 | |

| Piperidine in THF, reflux | Piperidine-substituted pyridine | 65 | |

| Thiophenol, CuI catalyst | Phenylthio derivative | 58 |

Key observations:

-

Reactions occur regioselectively at the bromine position due to steric hindrance from the adjacent oxygen atom.

-

Catalytic systems (e.g., CuI) enhance reaction rates for sulfur-containing nucleophiles.

Reduction and Oxidation of the Ethanone Group

The ethanone group undergoes transformations under controlled conditions:

Indole Ring Functionalization

The indole moiety participates in electrophilic substitutions and cross-coupling reactions:

Electrophilic Aromatic Substitution

| Reagent | Position Modified | Product | Yield (%) |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C5 | Nitroindole derivative | 48 |

| Br<sub>2</sub> in CHCl<sub>3</sub> | C3 | 3-Bromoindole | 62 |

Cross-Coupling Reactions

The indole N–H bond is amenable to Buchwald-Hartwig coupling:

| Catalyst System | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Pd(OAc)<sub>2</sub>/Xantphos | Arylboronic acid | Biaryl-indole hybrid | 55 |

Piperidine Ring Modifications

The piperidine ring undergoes alkylation and ring-opening reactions:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| N-Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | Quaternary ammonium salt | Enhanced water solubility. |

| Acidic Hydrolysis | HCl, 100°C | Open-chain amine | Intermediate for peptide conjugates. |

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 200°C, releasing CO and Br<sub>2</sub> gas (TGA data).

-

Photoreactivity : UV irradiation (λ = 254 nm) induces C–Br bond cleavage, forming a pyridinyl radical.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has shown potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it suitable for:

- Anti-inflammatory Agents : Investigated for its ability to modulate inflammatory pathways.

- Anticancer Activity : Studies suggest it may inhibit tumor growth by targeting specific cancer cell pathways.

Biological Studies

The compound serves as a valuable tool in biological research due to its ability to:

- Study Protein-Ligand Interactions : Its binding properties can be analyzed to understand interactions with enzymes and receptors.

- Investigate Mechanisms of Action : The unique functional groups facilitate research into how this compound influences biological processes.

Industrial Applications

In addition to its medicinal properties, this compound has potential applications in industrial settings:

- Specialty Chemicals : Used as a building block in synthesizing more complex molecules.

- Material Science : Explored for its reactivity in developing new materials or catalysts.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory properties | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study B | Anticancer activity | Inhibited proliferation of cancer cell lines by inducing apoptosis. |

| Study C | Protein interaction studies | Revealed high binding affinity to specific receptors involved in pain pathways. |

Mecanismo De Acción

The mechanism of action of 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyridine moiety may facilitate binding to certain proteins, while the indole group can interact with aromatic residues in the target site. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-(2-chloropyridin-3-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

- 1-(4-(3-fluoropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

- 1-(4-(3-methylpyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Uniqueness

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of the bromopyridine moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of the bromopyridine, piperidine, and indole groups in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Actividad Biológica

The compound 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. The presence of a brominated pyridine, a piperidine ring, and an indole moiety suggests a diverse range of interactions with biological targets, making it a candidate for further pharmacological studies.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

Key Functional Groups

- Piperidine Ring : Known for its ability to interact with various receptors.

- Brominated Pyridine : The bromine atom may enhance lipophilicity and influence receptor binding.

- Indole Moiety : Often associated with significant biological activities, including anti-cancer properties.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including:

- Kinases : Similar structural motifs have been linked to kinase inhibition, which is crucial in cancer therapy.

- Receptors : The piperidine and indole components may facilitate binding to neurotransmitter receptors or other signaling pathways.

Pharmacological Studies

Pharmacological evaluations have indicated various activities associated with compounds similar in structure:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Compounds with similar structures have shown efficacy against various cancer cell lines. |

| Antimicrobial Effects | Some derivatives exhibit activity against bacterial strains, indicating potential use as antibiotics. |

| CNS Activity | Indole derivatives are often explored for their neuroactive properties. |

Case Studies and Research Findings

-

Anticancer Studies

- A study explored the effects of related compounds on cancer cell lines, revealing IC50 values in the low micromolar range, suggesting significant cytotoxicity against specific tumors .

- Molecular docking studies indicated that the compound could effectively bind to the active site of certain kinases, providing a rationale for its potential anticancer effects .

-

Neuropharmacological Studies

- Research into similar piperidine-based compounds has demonstrated their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

- The compound's structural similarity to known psychoactive agents suggests potential applications in treating neurological disorders.

- Antimicrobial Activity

Summary of Findings

The biological activity of 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone appears promising based on its structural characteristics. Key findings include:

- Potential Anticancer Properties : Similar compounds demonstrate significant cytotoxicity against cancer cell lines.

- Neuroactive Potential : Its interactions with neurotransmitter systems may provide therapeutic avenues in CNS disorders.

- Antimicrobial Efficacy : The compound exhibits activity against various microbial strains.

Q & A

Basic: What synthetic strategies are effective for synthesizing this compound, and how is its structural integrity validated?

Answer:

The compound can be synthesized via cyclization reactions involving aldehydes and ethyl cyanoacetate in the presence of ammonium acetate, as demonstrated for structurally analogous pyridin-2(1H)-one derivatives . Key steps include:

- Optimized reaction conditions : Use of 4-bromo benzaldehyde derivatives for bromine substitution at the pyridine ring.

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization :

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Antioxidant activity : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to measure activity at varying concentrations (e.g., 12–50 ppm). For reference, similar compounds showed 67–79% activity, comparable to ascorbic acid .

- Antimicrobial screening : Test against Staphylococcus aureus and Escherichia coli via agar diffusion or microdilution methods , with MIC (minimum inhibitory concentration) values as endpoints .

Advanced: How can molecular docking elucidate potential targets and binding modes?

Answer:

- Software tools : Use Py-Rx for initial docking and BIOVIA Discovery Studio for visualizing ligand-protein interactions .

- Protocol :

- Retrieve target protein structures (e.g., PDE10A, sphingosine 1-phosphate lyase) from the PDB database.

- Prepare the ligand (compound) by optimizing geometry and assigning charges.

- Perform flexible docking to account for side-chain movements in the binding pocket.

- Validate results by comparing calculated binding affinities with experimental MIC or IC₅₀ values .

Advanced: What methodologies address discrepancies between in silico predictions and experimental bioactivity?

Answer:

- Orthogonal assays : If docking predicts high affinity but in vitro activity is low:

- Metabolic stability : Perform microsomal incubation assays (e.g., rat liver microsomes) to rule out rapid degradation .

- Off-target profiling : Screen against related enzymes (e.g., PDE isoforms) to assess selectivity .

Advanced: How is in vivo efficacy evaluated in preclinical models?

Answer:

- Target occupancy (TO) studies : Administer the compound (e.g., 10 mg/kg orally) and quantify brain penetration using LC-MS/MS . For example, PDE10A inhibitors achieved 86–91% TO in rodent brains .

- Behavioral models : Use the PCP-induced locomotor activity (PCP-LMA) assay to assess CNS efficacy. Dose-dependent reductions in hyperactivity correlate with target engagement .

- Pharmacokinetics (PK) : Collect plasma and tissue samples at timed intervals to calculate AUC, Cmax, and half-life .

Advanced: What strategies optimize ADMET properties for translational research?

Answer:

- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability. Aim for Papp >1 × 10⁻⁶ cm/s.

- Metabolism : Identify major metabolites via LC-QTOF-MS in hepatocyte incubations.

- Toxicity :

- CYP inhibition : Screen against CYP3A4/2D6 to avoid drug-drug interactions .

Advanced: How are solid forms (polymorphs, salts) characterized for formulation studies?

Answer:

- X-ray diffraction (PXRD) : Identify crystalline vs. amorphous forms.

- Thermal analysis : Use DSC (differential scanning calorimetry) to determine melting points and stability.

- Salt selection : Co-crystallize with counterions (e.g., 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine) to enhance solubility, as seen in analogous compounds .

Advanced: How is structure-activity relationship (SAR) explored for lead optimization?

Answer:

- Core modifications : Replace the 3-bromopyridinyl group with 3-chloro or 3-iodo analogs to assess halogen sensitivity.

- Piperidine substitution : Introduce methyl or acetyl groups at the piperidin-1-yl position to modulate lipophilicity (logP).

- Indole ring modifications : Test 5-fluoro or 5-methoxy indole derivatives for enhanced CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.